N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, an indazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, indazole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Formation of the Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.
Formation of the Indazole Ring: This could involve the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.
Formation of the Pyrrolidine Ring: This might involve the cyclization of amino acid derivatives or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound might be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of these three rings, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c24-17-7-11(9-23(17)18-13-3-1-2-4-14(13)21-22-18)19(25)20-12-5-6-15-16(8-12)27-10-26-15/h1-6,8,11H,7,9-10H2,(H,20,25)(H,21,22) |
InChI Key |
JKRBBPKLSQQEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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